molecular formula C9H6N2O3S B1620767 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol CAS No. 63698-52-2

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol

Cat. No.: B1620767
CAS No.: 63698-52-2
M. Wt: 222.22 g/mol
InChI Key: JPZJNDJPRJSGGH-UHFFFAOYSA-N
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Description

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound with the molecular formula C(_9)H(_6)N(_2)O(_3)S and a molecular weight of 222.22 g/mol This compound features a unique structure combining a benzodioxole ring and an oxadiazole ring, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-benzo[1,3]dioxole with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate acid chloride . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile, with the presence of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Thioethers or substituted oxadiazole derivatives.

Scientific Research Applications

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-2-thiol
  • 5-Benzo[1,3]dioxol-5-yl-[1,3,4]thiadiazole-2-thiol
  • 5-Benzo[1,3]dioxol-5-yl-[1,3,4]triazole-2-thiol

Uniqueness

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is unique due to its specific combination of a benzodioxole ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c15-9-11-10-8(14-9)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZJNDJPRJSGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368651
Record name 5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63698-52-2
Record name 5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol
Reactant of Route 2
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol

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